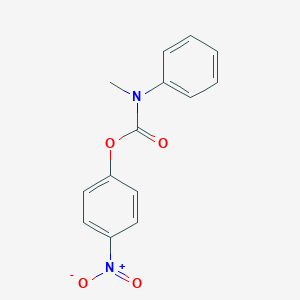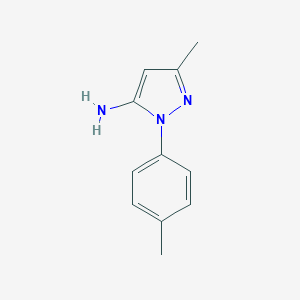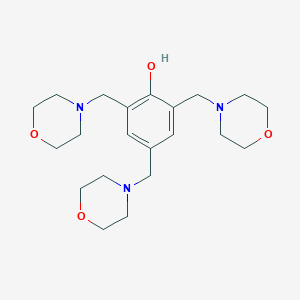
2,4,6-Tris(morpholin-4-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(morpholin-4-ylmethyl)phenol, also known as TRMP, is a chemical compound that has been widely used in scientific research. TRMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various processes in the body.
作用機序
2,4,6-Tris(morpholin-4-ylmethyl)phenol acts as an antagonist of CXCR4 by binding to the receptor and preventing its activation by its natural ligand, CXCL12. This prevents the downstream signaling pathways that are activated by CXCR4, leading to a variety of physiological effects. This compound has also been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist and PKC inhibitor, this compound has been found to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the production of second messengers in the cell. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides.
実験室実験の利点と制限
One of the main advantages of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potency as a CXCR4 antagonist and PKC inhibitor. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound may have off-target effects that can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol. One area of interest is the development of more potent and selective CXCR4 antagonists based on the structure of this compound. Another area of interest is the study of the role of PKC and other signaling proteins in the regulation of insulin secretion and glucose homeostasis. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, this compound is a valuable tool for studying various physiological processes in the body. Its potency as a CXCR4 antagonist and PKC inhibitor make it a valuable tool for studying the role of these proteins in various processes. However, its potential toxicity and off-target effects must be taken into consideration when using this compound in experiments. Further research on this compound and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
2,4,6-Tris(morpholin-4-ylmethyl)phenol can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-tris(bromomethyl)phenol with morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield this compound. Another method involves the reaction of 2,4,6-tris(chloromethyl)phenol with morpholine in the presence of a base, followed by treatment with sodium hydroxide to yield this compound.
科学的研究の応用
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been used in a variety of scientific research applications. One of its main uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. This compound has been found to be a potent antagonist of the GPCR CXCR4, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis. This compound has also been used to study the role of GPCRs in the regulation of insulin secretion and glucose homeostasis.
特性
CAS番号 |
5464-87-9 |
|---|---|
分子式 |
C21H33N3O4 |
分子量 |
391.5 g/mol |
IUPAC名 |
2,4,6-tris(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C21H33N3O4/c25-21-19(16-23-3-9-27-10-4-23)13-18(15-22-1-7-26-8-2-22)14-20(21)17-24-5-11-28-12-6-24/h13-14,25H,1-12,15-17H2 |
InChIキー |
JGTWRXHFXRFYTN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
正規SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
その他のCAS番号 |
5464-87-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



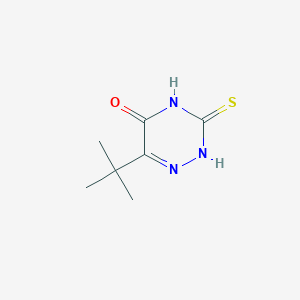



![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
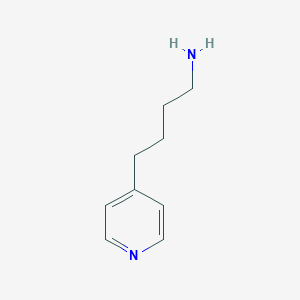
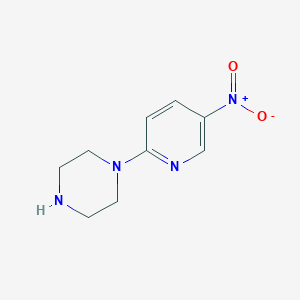
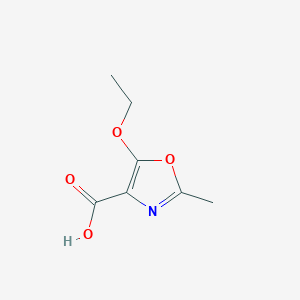
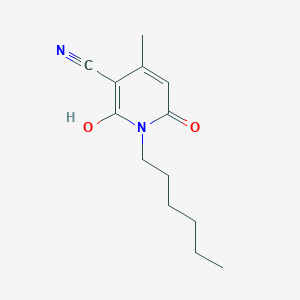
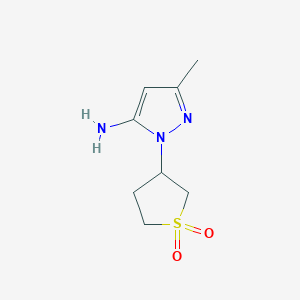
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
